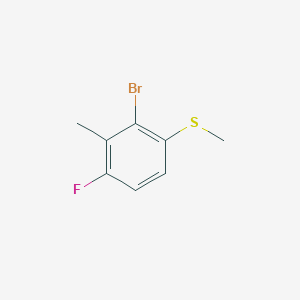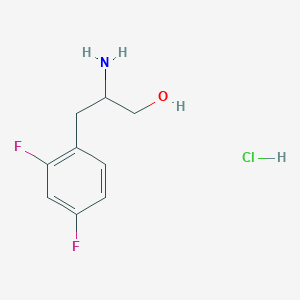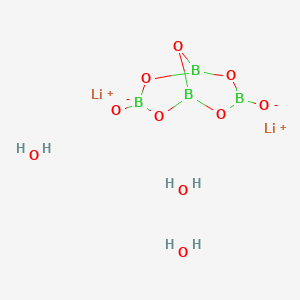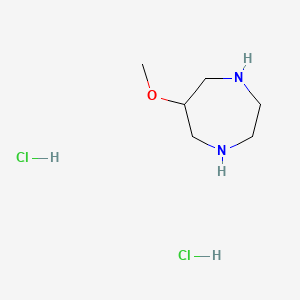
Potassium (5-hydroxy-2-methylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is a chemical compound with the molecular formula C7H7BF3KO . It is a boronic acid derivative that has been widely used in various scientific fields.
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of α-amino esters has been achieved through the Petasis borono-Mannich multicomponent reaction using ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions .Molecular Structure Analysis
The molecular weight of Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is 214.03 g/mol . The molecular structure can be represented by the SMILES notation: [K+].CC1=CC=CC=C1B-(F)F .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is a crystalline powder . The exact melting point and boiling point are not specified in the sources .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them ideal for use in cross-coupling reactions, such as the Suzuki–Miyaura-type reactions .
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This makes potassium trifluoroborates useful in the synthesis of epoxides.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Petasis Borono-Mannich Reactions
Potassium trifluoroborates can be used in Petasis borono-Mannich reactions . These reactions are a type of multicomponent reaction that can be used to synthesize a variety of complex organic compounds .
Synthesis of α-Amino Esters
Potassium trifluoroborates can be used in the enantioselective synthesis of α-amino esters via Petasis borono-Mannich reaction . This provides a method for the synthesis of chiral α-amino esters, which are important building blocks in organic synthesis .
Preparation of Organoboron Reagents
Potassium trifluoroborates are used in the preparation of organoboron reagents . These reagents are used in a variety of chemical reactions, including cross-coupling reactions .
Wirkmechanismus
The mechanism of action of Potassium (5-hydroxy-2-methylphenyl)trifluoroborate in chemical reactions often involves its role as a boron source. In the Petasis borono-Mannich reaction, for example, it is used to obtain highly functionalized products from simple aldehydes, amines, and boronic acid precursors .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro-(5-hydroxy-2-methylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFOSXLTFTOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)O)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (5-hydroxy-2-methylphenyl)trifluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



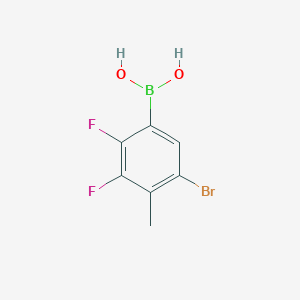

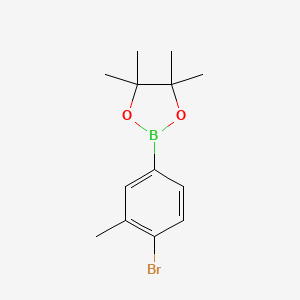
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
